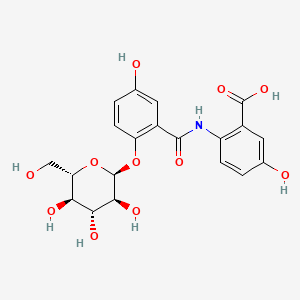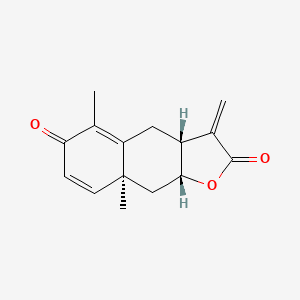
Pd318088
Overview
Description
PD318088 is a small-molecule inhibitor of mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2. It is an analog of PD184352 and is known for its potential anti-proliferative activity against cancer cells. This compound binds simultaneously with adenosine triphosphate in a region of the mitogen-activated protein kinase kinase 1 active site that is adjacent to the adenosine triphosphate-binding site .
Mechanism of Action
Target of Action
PD318088 is a potent, allosteric, and non-ATP competitive inhibitor of MEK1/2 . MEK1 and MEK2 are closely related, dual-specificity tyrosine/threonine protein kinases found in the Ras/Raf/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway . They function as a key component of this evolutionarily conserved signaling module and are activated by phosphorylation of key serine residues in the catalytic domain by an upstream serine kinase, Raf .
Mode of Action
This compound binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site . The presence of this compound induces several conformational changes in the unphosphorylated MEK1 and MEK2 enzymes that lock them into a closed but catalytically inactive species . This reveals a novel, noncompetitive mechanism for protein kinase inhibition .
Biochemical Pathways
This compound targets the Ras/Raf/MEK/ERK MAPK signaling pathway . This pathway is responsible for the coordination and regulation of cell growth and differentiation in response to extracellular stimulation . The MEKs phosphorylate the downstream target ERK on specific tyrosine and threonine residues . The MAPK pathways function as an integral step in the formation, progression, and survival of tumors, in addition to being intracellular mediators in the aberration of signaling in many inflammatory processes .
Pharmacokinetics
It is known that this compound binds simultaneously with atp in a region of the mek1 active site that is adjacent to the atp-binding site This suggests that this compound may have a unique pharmacokinetic profile compared to other MEK inhibitors
Result of Action
The binding of this compound and MgATP to MEK1 abolishes the formation of tetramers and higher-order aggregates . This suggests that this compound may have a significant impact on the molecular and cellular effects of MEK1’s action.
Biochemical Analysis
Biochemical Properties
PD318088 plays a crucial role in biochemical reactions by inhibiting the activity of MEK1 and MEK2. These enzymes are part of the Ras/Raf/MEK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. This compound binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site . This binding results in the inhibition of MEK1/2 activity, preventing the phosphorylation and activation of downstream ERK proteins. The inhibition of MEK1/2 by this compound leads to a decrease in cell proliferation and an increase in apoptosis, making it a potential candidate for cancer therapy .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. In cancer cells, this compound has been shown to reduce cell proliferation and induce apoptosis . Additionally, this compound affects cell signaling pathways by inhibiting the phosphorylation of ERK, leading to changes in gene expression and cellular metabolism. This compound also impacts cellular metabolism by altering the metabolic flux and levels of metabolites involved in the MEK/ERK pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the allosteric site of MEK1/2, which is adjacent to the ATP-binding site . This binding induces conformational changes in MEK1/2, locking them into a closed but catalytically inactive state . As a result, the phosphorylation and activation of downstream ERK proteins are inhibited. This compound also increases the dimerization dissociation constant for MEK1 and MEK2, suggesting that its mechanism of inhibition is due to localized conformational changes in the active site rather than a global change in the overall structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under laboratory conditions and retains its inhibitory activity over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of the MEK/ERK pathway, leading to prolonged effects on cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the MEK/ERK pathway without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and cardiotoxicity . These threshold effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with MEK1/2. The inhibition of MEK1/2 by this compound affects the metabolic flux and levels of metabolites in the MEK/ERK pathway . Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within cells is influenced by its binding to MEK1/2 and other biomolecules, which can affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with MEK1/2 . The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles, influencing its activity and function . The localization of this compound within the cytoplasm allows it to effectively inhibit the MEK/ERK pathway and exert its biochemical effects.
Preparation Methods
PD318088 is synthesized through a series of chemical reactions involving the introduction of various functional groups to a core structure. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions, including halogenation and amination.
Introduction of functional groups: Functional groups such as bromine, fluorine, and iodine are introduced to the core structure through substitution reactions.
Final modifications:
Chemical Reactions Analysis
PD318088 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents and catalysts. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
PD318088 has several scientific research applications, including:
Cancer Research: this compound is used in cancer research to study its anti-proliferative activity against cancer cells. .
Signal Transduction Studies: this compound is used to study the mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 signaling pathways. .
Drug Development: this compound is used as a lead compound in the development of new drugs targeting mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2. .
Comparison with Similar Compounds
PD318088 is similar to other mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 inhibitors, such as PD184352, RO5126766, and Mirdametinib. this compound is unique in its binding mode and structure. Unlike other inhibitors, this compound binds simultaneously with adenosine triphosphate in a region adjacent to the adenosine triphosphate-binding site, providing a distinct mechanism of inhibition .
Similar Compounds
PD184352: An analog of this compound with similar inhibitory activity against mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2
RO5126766: A dual RAF/mitogen-activated protein kinase kinase inhibitor with potent anti-cancer activity
Mirdametinib: A selective, non-adenosine triphosphate-competitive mitogen-activated protein kinase kinase inhibitor with antitumor activity
Properties
IUPAC Name |
5-bromo-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3IN2O4/c17-10-4-9(16(26)23-27-6-8(25)5-24)15(14(20)13(10)19)22-12-2-1-7(21)3-11(12)18/h1-4,8,22,24-25H,5-6H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSSGBYXSKOLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C(=C(C=C2C(=O)NOCC(CO)O)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437004 | |
| Record name | PD318088 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391210-00-7 | |
| Record name | PD318088 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxynaphthalene-1-carbaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazone](/img/structure/B1684262.png)
![[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1684265.png)
![2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate](/img/structure/B1684266.png)

![1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone](/img/structure/B1684271.png)

![N-cyclopropyl-6-[4-[(2-phenylbenzoyl)amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide](/img/structure/B1684274.png)







